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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

extraction, and quantification of laricitrin, a bioactive flavonol, from Vitis vinifera (common

grape vine). Laricitrin and its glycosides are found in purple grape varieties but are absent in

white ones.[1][2] These compounds are of interest due to their potential health benefits. The

primary source material for extraction is grape pomace, the residue comprising skins, seeds,

and stems remaining after winemaking.[1] This by-product is a rich source of polyphenols, with

flavonoids concentrated in the skins and seeds.[3]

Biosynthesis of Laricitrin in Vitis vinifera
Laricitrin is synthesized in grapes via the phenylpropanoid pathway, a complex metabolic

route that produces a variety of flavonoids. Understanding this pathway provides context for the

presence of laricitrin and other related flavonols in the plant material.
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Caption: Simplified flavonoid biosynthesis pathway leading to Laricitrin.

Application Notes
Source Material
Grape pomace is the most viable raw material for laricitrin extraction.[1] Phenolic composition

can vary significantly based on the grape cultivar, geographical origin, and winemaking

technology used.[4] Laricitrin, along with syringetin, is a flavonol predominantly found in red

grape varieties.[2]

Extraction Techniques Overview
Several methods can be employed to extract flavonoids from grape pomace. The choice of

method impacts yield, purity, and environmental footprint.
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Conventional Solvent Extraction (Maceration): This traditional method involves soaking the

plant material in a solvent. While simple, it often requires longer extraction times and larger

solvent volumes.[5] Optimized conditions for conventional extraction from grape marc have

been identified as 60% ethanol with a pH of 2, a solvent-to-solid ratio of 50:1, and extraction

for 16 hours at approximately 49°C.[6]

Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt cell walls,

enhancing solvent penetration and reducing extraction time and temperature.[5][7] This

method is considered more efficient and environmentally friendly.[6] Optimal conditions for

UAE from grape marc are 60% ethanol (pH 2), a 50:1 solvent-to-solid ratio, and sonication

for around 5 minutes at 60°C.[6]

Enzyme-Assisted Extraction (EAE): EAE utilizes enzymes like pectinases and cellulases to

break down the plant cell wall, facilitating the release of intracellular compounds.[4] This

"green" technique can be highly selective. For flavonoid glucosides, it is crucial to use

enzyme preparations with low or no activity of enzymes that could hydrolyze the glycosidic

bonds.[8] An optimized EAE method for flavonoids from grape skins used the enzyme

preparation Lallzyme EX-V at 45°C for 3 hours at pH 2.0.[4]

Quantitative Data
The yield of laricitrin is dependent on the Vitis vinifera variety and the extraction methodology.

The following tables summarize quantitative yields reported in the literature and compare the

parameters of different extraction techniques.

Table 1: Quantitative Yield of Laricitrin from Vitis vinifera Pomace

Grape
Variety

Material
Extraction
Method

Compound Yield Reference

Graciano Pomace

Convention
al Solvent
Extraction
(55%
Ethanol,
50°C, 5h)

Laricitrin

56.19 ± 4.78
µg/g of
dried
extract

[9]
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| Not Specified | Red Grape Pomace | Not Specified | Laricitrin-3-glucoside | 220 ppm |[10] |

Table 2: Comparison of Optimized Extraction Parameters for Flavonoids from Vitis vinifera

Parameter
Conventional
Extraction

Ultrasound-
Assisted Extraction
(UAE)

Enzyme-Assisted
Extraction (EAE)

Solvent 60% Ethanol 60% Ethanol Aqueous Buffer

pH 2.0 2.0 2.0

Temperature 49.2 °C 60 °C 45 °C

Time 16 hours 5.05 minutes 3 hours

Liquid-to-Solid Ratio 50:1 mL/g 50:1 mL/g Not Specified

Additional Parameters -
Ultrasonic Amplitude:

100%

Enzyme: Lallzyme

EX-V (10.52 mg/g)

| Reference |[6] |[6] |[4] |

Experimental Protocols
The following protocols provide a comprehensive workflow for the extraction and quantification

of laricitrin from Vitis vinifera pomace, with a focus on the efficient UAE method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b037798?utm_src=pdf-body
https://ws.eurofir.org/foodwasteexplorer/pdf?foodname=&wastestream=Grape+pomace&compgroup=&ftc=Laricitrin-3-glucoside&search=&hiddenComponents=
https://www.mdpi.com/2227-9040/12/9/177
https://www.mdpi.com/2227-9040/12/9/177
https://www.tandfonline.com/doi/pdf/10.1080/01496395.2015.1085881
https://www.benchchem.com/product/b037798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Vitis vinifera Pomace

Protocol 1: Sample Preparation
(Drying & Grinding)

Dried Pomace Powder

Protocol 2: Ultrasound-Assisted Extraction
(Solvent, Sonication)

Crude Laricitrin Extract

Filtration / Centrifugation

Solvent Evaporation
(Rotary Evaporator)

Concentrated Extract

Protocol 3: HPLC-DAD Analysis
(Quantification)

End: Laricitrin Concentration Data

Click to download full resolution via product page

Caption: General experimental workflow for laricitrin extraction and analysis.

Protocol 1: Sample Preparation
This protocol details the preparation of dried grape pomace powder suitable for extraction.

Materials and Equipment:

Fresh grape pomace (Vitis vinifera, red variety)

Air-drying oven or freeze-dryer

Grinder or mill

Sieves (125 µm and 250 µm)
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Airtight storage container

Procedure:

Drying: Spread the fresh grape pomace in a thin layer on trays. Dry the material at a

controlled temperature (e.g., 25-40°C) until a constant mass is achieved.[4] Alternatively,

freeze-dry the pomace to better preserve heat-sensitive compounds.

Grinding: Grind the dried pomace into a fine powder using a laboratory mill.

Sieving: Sieve the ground powder to obtain a uniform particle size, typically between 125

and 250 µm, to ensure consistent extraction efficiency.[4]

Storage: Store the resulting powder in a labeled, airtight container in a cool, dark, and dry

place (e.g., 2°C) until extraction.[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of
Laricitrin
This protocol is based on optimized conditions for flavonoid extraction from grape marc.[6]

Materials and Equipment:

Dried grape pomace powder (from Protocol 1)

60% (v/v) Ethanol in deionized water

Hydrochloric acid (HCl) or other suitable acid to adjust pH

pH meter

Ultrasonic bath or probe sonicator

Beakers or flasks

Centrifuge and centrifuge tubes

Filter paper (e.g., Whatman No. 1)
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Rotary evaporator

Procedure:

Solvent Preparation: Prepare a 60% ethanol-water solution. Adjust the pH to 2.0 using HCl.

Extraction Setup: Weigh 1 gram of the dried pomace powder and place it into a beaker or

flask.

Solvent Addition: Add 50 mL of the pH-adjusted 60% ethanol solution to the powder,

achieving a 50:1 liquid-to-solid ratio.[6]

Sonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Set the

temperature to 60°C and apply ultrasound (e.g., 100% amplitude) for 5-6 minutes.[6]

Separation: After sonication, separate the solid residue from the liquid extract.

Centrifugation: Centrifuge the mixture at high speed (e.g., 5000 x g for 10 minutes).

Filtration: Decant the supernatant and filter it through filter paper to remove any remaining

fine particles.

Solvent Removal: Concentrate the filtered extract by removing the ethanol-water solvent

using a rotary evaporator under reduced pressure at a temperature below 40°C.

Final Product: The resulting concentrated paste is the crude laricitrin-rich extract. Re-

dissolve a known quantity in a suitable solvent (e.g., methanol/water 80:20, v/v) for

subsequent analysis.[11]

Protocol 3: Quantification of Laricitrin by HPLC-DAD
This protocol outlines a general method for the analysis of flavonoids, which can be optimized

for laricitrin quantification. A commercial laricitrin standard is required for accurate

quantification.

Materials and Equipment:

HPLC system with a Diode Array Detector (DAD)
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Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Crude extract (from Protocol 2) dissolved in mobile phase

Laricitrin standard

HPLC-grade solvents: Acetonitrile (Solvent A), Water with 0.1% Formic Acid (Solvent B)

Syringe filters (0.45 µm)

Procedure:

Standard Preparation: Prepare a stock solution of the laricitrin standard in methanol. Create

a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

Sample Preparation: Dilute the re-dissolved crude extract (from Protocol 2) with the initial

mobile phase and filter it through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Column: C18 reversed-phase.

Mobile Phase: A gradient elution is typically used. For example:

Solvent A: Acetonitrile

Solvent B: Water with 0.1% formic or 1% acetic acid[12]

Gradient Example: Start with 5% A, increase to 15% A over 45 minutes, then to 20% A

over 15 minutes, followed by a wash and re-equilibration step.[12] The gradient must be

optimized to achieve baseline separation of laricitrin from other compounds.

Flow Rate: 1.0 mL/min.[12]

Injection Volume: 10-20 µL.

Detection: Monitor at a wavelength suitable for flavonols, typically around 360-370 nm.[11]

[13]
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Analysis:

Inject the standard solutions to establish the calibration curve (peak area vs.

concentration).

Inject the prepared sample extract.

Identify the laricitrin peak in the sample chromatogram by comparing its retention time

with that of the standard.

Quantify the amount of laricitrin in the sample by interpolating its peak area on the

calibration curve. The results can be expressed as mg of laricitrin per gram of dry weight

(mg/g DW).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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